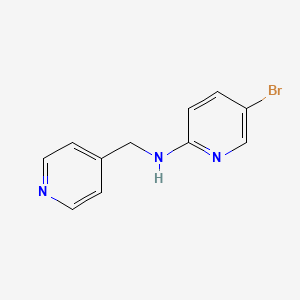
5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine
Vue d'ensemble
Description
5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine is a chemical compound with the molecular formula C10H9BrN4 . Its average mass is 265.109 Da and its monoisotopic mass is 264.001038 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromine atom attached to it .Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
Studies have characterized the spectroscopic properties of closely related bromopyridine compounds, including 5-Bromo-2-(trifluoromethyl)pyridine, through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was used to investigate the optimized geometric structure, vibrational frequencies, and chemical shifts. These compounds' non-linear optical (NLO) properties and their interactions with DNA, alongside antimicrobial activities, were also explored, highlighting their potential in material science and biological applications (Vural & Kara, 2017).
Synthetic Applications
Efficient synthesis methods for novel pyridine-based derivatives, including those related to 5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine, have been developed via palladium-catalyzed Suzuki cross-coupling reactions. These synthesized compounds were subjected to DFT studies and biological activity assessments, revealing their potential as chiral dopants for liquid crystals and exhibiting significant anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Antimicrobial and Anti-inflammatory Activities
The synthesis and evaluation of 5-phenyl-2-pyridinamine, a pyrolysis product of phenylalanine, and its metabolites, demonstrated its mutagenic properties and potential carcinogenicity. This research provided valuable insights into the biological impacts of pyridinamine derivatives and their metabolites, paving the way for further studies on their safety and therapeutic potential (Stavenuiter et al., 1985).
Corrosion Inhibition
Research on Schiff bases, including derivatives of bromopyridines, has shown their effectiveness in inhibiting carbon steel corrosion in acidic media containing chloride. This emphasizes the chemical's potential in corrosion science, providing insights into its practical applications in protecting metals from degradation (El-Lateef et al., 2015).
Material Science Applications
Studies on bis(pyridine)-based bromonium ions have contributed to understanding the molecular structures and mechanisms of reactions involving bromopyridine compounds. These insights are crucial for material science, particularly in developing new materials with specific electrical or optical properties (Neverov et al., 2003).
Propriétés
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9/h1-6,8H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOIXIFYXNGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(4-pyridinylmethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



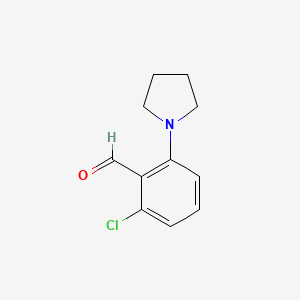
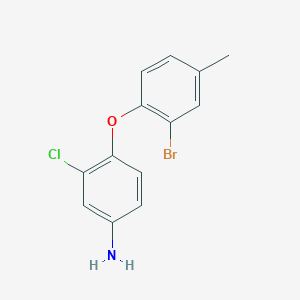
amine](/img/structure/B1517185.png)
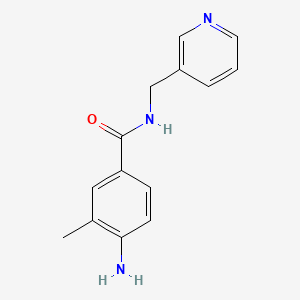
![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
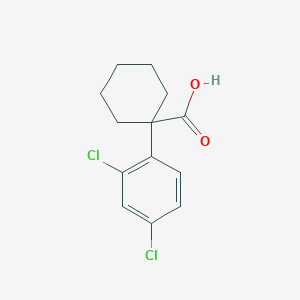
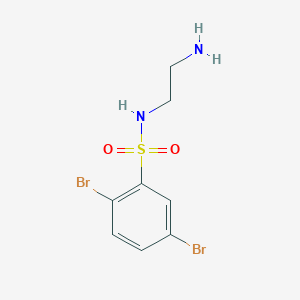


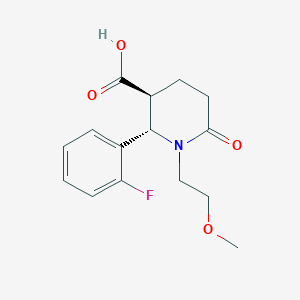
![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)